

## Adverse event profile of Fevipiprant in healthy volunteers versus asthma patients

Author: BenchChem Technical Support Team. Date: December 2025



### **Fevipiprant Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the adverse event profile of **Fevipiprant** in healthy volunteers versus asthma patients. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate experimental design and data interpretation.

# Frequently Asked Questions (FAQs) Q1: What is the general adverse event profile of Fevipiprant in healthy volunteers?

A1: In Phase 1 clinical trials, **Fevipiprant** was generally well-tolerated in healthy volunteers, with an adverse event (AE) profile similar to that of placebo.[1][2][3] Most AEs were mild to moderate in severity, and no serious adverse events (SAEs) or deaths were reported.[1] The incidence of AEs was not found to be dose-dependent.[1]

## Q2: What were the most common adverse events reported in healthy volunteers taking Fevipiprant?

A2: The most frequently reported adverse events in healthy volunteers were headache and nasal congestion. Other reported AEs were typically single events in individual subjects.



### Q3: How does the adverse event profile of Fevipiprant in asthma patients compare to that in healthy volunteers?

A3: The adverse event profile of **Fevipiprant** in asthma patients is largely consistent with that observed in healthy volunteers, demonstrating a favorable safety and tolerability profile comparable to placebo even in long-term studies. Across Phase II and III trials, the incidence of AEs, SAEs, and AEs leading to discontinuation were generally balanced between the **Fevipiprant** and placebo groups.

### Q4: Were there any serious adverse events (SAEs) reported in asthma patients treated with Fevipiprant?

A4: In large-scale, long-term Phase III studies (LUSTER-1 and LUSTER-2), the occurrence of serious adverse events in patients with severe asthma was similar across **Fevipiprant** and placebo groups. In a pooled analysis, SAEs occurred in 9% of patients in both the 150 mg and 450 mg **Fevipiprant** groups, as well as in the placebo group.

# Q5: Did Fevipiprant lead to a higher rate of treatment discontinuation due to adverse events in asthma patients?

A5: No, the rate of discontinuation due to adverse events was low and comparable between **Fevipiprant** and placebo groups in clinical trials with asthma patients. For instance, in one trial, 2% of participants in the **Fevipiprant** 150 mg group and 1% in the 450 mg group stopped the trial due to adverse events, compared to none in the placebo group.

## Troubleshooting Guide Issue: Observing a higher-than-expected incidence of headaches in a clinical trial with Fevipiprant.

**Troubleshooting Steps:** 

 Review Baseline Data: Analyze the baseline characteristics of the study population. A higher predisposition to headaches in the active group compared to placebo could be a confounding factor.



- Assess Concomitant Medications: Investigate the use of other medications by the participants that could potentially cause headaches.
- Blinding and Placebo Effect: Ensure the double-blind nature of the study is maintained to minimize reporting bias. The placebo effect can also contribute to the reporting of subjective symptoms like headaches.
- Compare with Published Data: Refer to the summary tables below to compare the observed incidence with data from completed clinical trials. A significant deviation may warrant further investigation.

### Issue: A participant in an asthma trial on Fevipiprant experiences a severe asthma exacerbation.

**Troubleshooting Steps:** 

- Immediate Patient Care: The primary focus should be on managing the patient's exacerbation according to standard clinical practice.
- Assess Causality: While Fevipiprant did not show a significant effect on reducing asthma
  exacerbations in large trials, a thorough assessment of the event's potential relationship to
  the study drug is necessary.
- Review Patient History: Examine the patient's asthma history, including previous exacerbation rates and disease severity, to contextualize the event.
- Unblinding (if necessary): In critical situations, unblinding the patient's treatment allocation may be required for appropriate medical management.

### **Data Presentation: Adverse Event Summary**

Table 1: Adverse Event Profile of **Fevipiprant** in Healthy Volunteers (Phase 1 Studies)



| Adverse Event    | Fevipiprant (All Doses) | t (All Doses) Placebo |  |
|------------------|-------------------------|-----------------------|--|
| Any AE           | 53.1% (17/32)           | 87.5% (7/8)           |  |
| Headache         | Most Frequent           | N/A                   |  |
| Nasal Congestion | Most Frequent           | N/A                   |  |
| Serious AEs      | 0                       | 0                     |  |
| Deaths           | 0                       | 0                     |  |

Data adapted from a study in healthy volunteers. The percentages for "Any AE" are from a multiple-dose study.

Table 2: Adverse Event Profile of **Fevipiprant** in Asthma Patients (Phase 3 Pooled Data - LUSTER-1 & LUSTER-2)

| Adverse Event<br>Category | Fevipiprant 150 mg<br>(n=597) | Fevipiprant 450 mg<br>(n=589) | Placebo (n=585) |
|---------------------------|-------------------------------|-------------------------------|-----------------|
| Serious Adverse<br>Events | 9% (53)                       | 9% (50)                       | 9% (50)         |
| AEs Leading to Death      | 0                             | <1% (2)                       | <1% (3)         |

Data represents pooled information from two 52-week Phase 3 studies in patients with severe asthma.

### **Experimental Protocols**

Phase 1 Study in Healthy Volunteers (Illustrative Example)

- Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.
- Participants: Healthy male and female subjects aged 18 to 55 years with a BMI of 18 to 29 kg/m<sup>2</sup>.



- Key Exclusion Criteria: History of bronchospastic disease, use of prescription drugs within 4 weeks, and clinically significant ECG abnormalities.
- Safety Assessments: Regular monitoring of hematology, blood chemistry, urine chemistry, vital signs, physical condition, and ECGs. Continuous heart rate monitoring was also performed. All AEs and SAEs were recorded.

Phase 3 Study in Asthma Patients (Illustrative Example - LUSTER trials)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, 52-week studies.
- Participants: Patients aged 12 years or older with uncontrolled severe asthma on Global Initiative for Asthma (GINA) Steps 4 and 5 therapy.
- Intervention: Fevipiprant (150 mg or 450 mg once daily) or placebo, added to existing asthma therapy.
- Primary Efficacy Endpoint: Annualized rate of moderate to severe asthma exacerbations.
- Safety Analyses: Included all patients who received at least one dose of the study medication.

#### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Fevipiprant's Mechanism of Action.





Click to download full resolution via product page

Caption: Phase 3 Clinical Trial Workflow Example.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adverse event profile of Fevipiprant in healthy volunteers versus asthma patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#adverse-event-profile-of-fevipiprant-in-healthy-volunteers-versus-asthma-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com